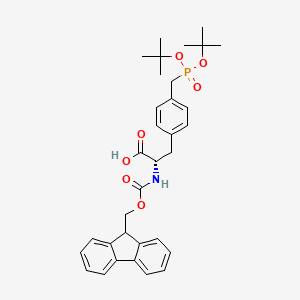
Fmoc-L-Pmp(tBu)2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-Pmp(tBu)2-OH” is a chemical compound with the full name N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine . It has the molecular formula C33H40NO7P and a molecular weight of 593.65 g/mol .
Synthesis Analysis
The synthesis of “this compound” is typically achieved through the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Chemical Reactions Analysis
“this compound” is used in the Fmoc/tBu solid-phase synthesis method . This method involves a series of chemical reactions, including the formation of a solid polymeric protecting group and the use of an excess of reagents to achieve quantitative yields .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 593.65 g/mol . No further physical or chemical properties are provided in the search results.科学的研究の応用
Peptide Synthesis
Fmoc-L-Pmp(tBu)2-OH plays a crucial role in peptide synthesis. A study by Patora-Komisarska, Podwysocka, and Seebach (2011) elaborates on the conversion of Fmoc-β2hSer(tBu)-OH to Fmoc-β2hSec(PMB)-OH, demonstrating its utility in developing amino-acid building blocks for peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, Li et al. (2003) describe a concise and enantioselective synthesis of Fmoc-Pmp(Bu(t))(2)-OH for efficient incorporation into peptides, particularly for potential chemotherapeutic applications in breast cancer (Li et al., 2003).
Material Science and Nanotechnology
In the field of material science and nanotechnology, Fmoc variants like Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH are significant. Kshtriya, Koshti, and Gour (2021) demonstrated that these variants form self-assembled structures with controlled morphological changes, paving the way for novel applications in these domains (Kshtriya, Koshti, & Gour, 2021).
Bioconjugation and Functionalization
The application of Fmoc-protected amino acids extends to bioconjugation and functionalization. Zhu and Stein (1994) utilized Fmoc chemistry for the synthesis of N-(4'-pyridoxyl)peptides, leading to the development of vitamin B6-peptide-oligonucleotide conjugates (Zhu & Stein, 1994). This demonstrates the versatility of Fmoc-protected compounds in synthesizing complex biomolecules.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected amino acids are integral to solid-phase peptide synthesis. Behrendt, Huber, Marti, and White (2015) discuss the use of t-butyl-based aspartate protecting groups in Fmoc SPPS to prevent aspartimide formation, highlighting the role of Fmoc chemistry in optimizing peptide synthesis (Behrendt, Huber, Marti, & White, 2015).
Green Chemistry in Peptide Synthesis
Fmoc/tBu solid-phase peptide synthesis, as discussed by Al Musaimi, de la Torre, and Albericio (2020), indicates the evolving role of Fmoc-protected amino acids in greener synthesis processes. They emphasize the adoption of green solvents in solid-phase peptide synthesis (SPPS), reducing environmental and health impacts (Al Musaimi, de la Torre, & Albericio, 2020).
特性
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJTEQKISNAEV-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride](/img/structure/B2646963.png)
![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)
![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)
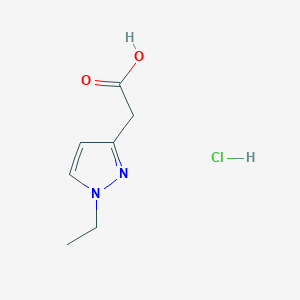
![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)
![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)
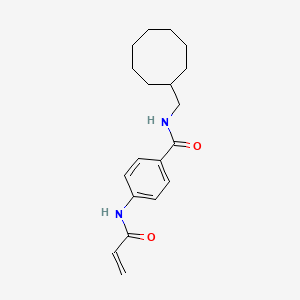
![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)

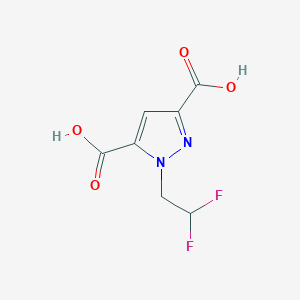
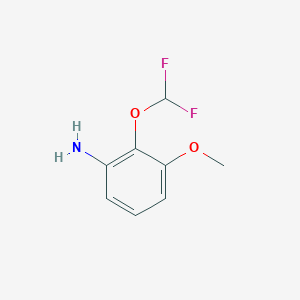
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)
